N1-Methyl Blockade of Watson–Crick Base Pairing: Structural Differentiation from 6-Isopropyluracil
The non-methylated analog 6-isopropyluracil forms a rare 2:1 tri-base pairing co-crystal with adenine, engaging both Watson–Crick and Hoogsteen edges simultaneously (RSC Adv. 2013) [1]. In 6-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, the N1-methyl group eliminates the N1–H donor required for Watson–Crick pairing, restricting the compound to Hoogsteen-edge interactions via N3–H and the C4 carbonyl [2]. This N1-blocking effect differentiates the compound from 6-isopropyluracil and directs its supramolecular behavior toward Hoogsteen-selective recognition systems.
| Evidence Dimension | Number of hydrogen-bond donor sites on the pyrimidine ring (Watson–Crick edge availability) |
|---|---|
| Target Compound Data | N1–H absent (methylated); 1 H-bond donor (N3–H) available for Hoogsteen pairing only |
| Comparator Or Baseline | 6-Isopropyluracil: 2 H-bond donors (N1–H and N3–H); engages both Watson–Crick and Hoogsteen edges in a 2:1 adenine co-crystal (RSC Adv. 2013) |
| Quantified Difference | Loss of 1 H-bond donor (N1–H) vs. 6-isopropyluracil; Watson–Crick face functionally blocked |
| Conditions | Co-crystallization from equimolar uracil:adenine mixture (for 6-isopropyluracil comparator); inferred solid-state supramolecular behavior |
Why This Matters
For researchers designing Hoogsteen-selective ligands, supramolecular recognition systems, or nucleobase-modified polymers, the N1-methyl group prevents undesired Watson–Crick pairing, providing cleaner recognition behavior.
- [1] Radhakrishnan, K.; Burgula, L.N.; Kundu, L.M. Watson–Crick and Hoogsteen tri-base pairing: a co-crystal structure of a 2:1 complex of 6-isopropyluracil and adenine nucleobases. RSC Adv. 2013, 3, 7282–7284. View Source
- [2] Class-level inference based on established uracil hydrogen-bonding patterns: N1-substitution eliminates Watson–Crick donor capacity while preserving N3–H Hoogsteen donor. View Source
